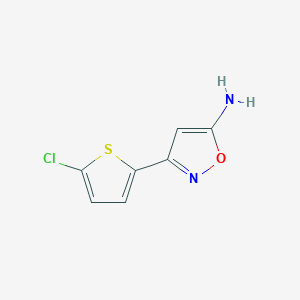

3-(5-Chlorothiophen-2-yl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMHTXKUGCNPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394674 | |

| Record name | 3-(5-chlorothiophen-2-yl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-32-5 | |

| Record name | 3-(5-chlorothiophen-2-yl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-chlorothiophen-2-yl)isoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 3 5 Chlorothiophen 2 Yl Isoxazol 5 Amine Analogues

Elucidation of the Isoxazole (B147169) Core's Contribution to Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent motif in medicinal chemistry due to its versatile chemical properties and ability to serve as a rigid scaffold for orienting pharmacophoric groups. nih.govijpca.orgnih.gov In the context of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine analogues, the isoxazole core is fundamental to their biological activity, acting as a central organizing element that positions the thiophene (B33073) and amine substituents in a specific spatial arrangement for optimal interaction with biological targets. nih.gov

Modification of the isoxazole structure, even subtly, can lead to significant changes in biological activity, underscoring its importance. ijpca.org For instance, the isoxazole ring is a key component in several FDA-approved drugs, where it is essential for their therapeutic effects. nih.gov Studies on various isoxazole derivatives have demonstrated that the integrity of this core is often essential for maintaining the desired pharmacological effect. nih.govijpca.org The isoxazole scaffold can be considered a "privileged structure" due to its ability to bind to multiple receptor types, depending on the nature and position of its substituents.

Impact of 5-Chlorothiophene Substitution on Activity Profiles

The thiophene ring, a sulfur-containing aromatic heterocycle, is another important pharmacophore in drug design. nih.gov It is often considered a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties but with altered metabolic stability and potential for additional interactions through its sulfur atom. nih.gov In the this compound framework, the thiophene moiety at the 3-position of the isoxazole ring plays a significant role in defining the activity profile.

SAR studies on related 5-(thiophen-2-yl)isoxazoles have shown that substituents on the thiophene ring can significantly impact anticancer activity. nih.gov For example, the introduction of a methyl group at the 5-position of the thiophene ring in a series of 5-(thiophen-2-yl)isoxazoles led to a decrease in anticancer activity, suggesting that steric bulk in this region may be detrimental to binding. nih.gov While direct SAR data for the 5-chloro substituent in this specific scaffold is limited, the electronic and steric effects of the chlorine atom are expected to be critical for optimizing biological activity.

The following table summarizes the general impact of thiophene and its substitution on the activity of related compounds.

| Substituent on Thiophene Ring | General Impact on Activity | Potential Rationale |

|---|---|---|

| Unsubstituted | Often serves as a good starting point for SAR studies. | Provides a balance of aromaticity and lipophilicity. nih.gov |

| Methyl | Can increase or decrease activity depending on the target. In some 5-(thiophen-2-yl)isoxazoles, it decreased anticancer activity. nih.gov | Adds steric bulk and can influence electronic properties. nih.gov |

| Halogen (e.g., Chloro) | Generally increases lipophilicity and can act as a hydrogen bond acceptor. Can significantly modulate electronic properties. nih.gov | Influences membrane permeability and binding interactions through electronic and steric effects. nih.gov |

Significance of the 5-Amino Group for Pharmacological Modulation

The 5-amino group on the isoxazole ring is a critical functional group that can significantly influence the pharmacological properties of this compound analogues. This primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand into the binding site of a target protein. mdpi.com Its basicity also allows for potential salt formation, which can impact solubility and formulation characteristics.

Modification of this amino group is a common strategy in medicinal chemistry to probe the SAR and fine-tune the activity of a lead compound. For instance, acylation, alkylation, or incorporation into a larger heterocyclic system can explore the steric and electronic requirements of the binding pocket. The ability of the 5-amino group to be derivatized provides a handle for modulating the compound's polarity, lipophilicity, and metabolic stability.

In some isoxazole derivatives, the amino group has been shown to be essential for activity. For example, in a series of isoxazoles designed as COX-1 inhibitors, the substitution of a methyl group with an amino group led to improved inhibitory activity and selectivity. nih.gov This highlights the potential of the amino group to form key interactions that are not possible with other substituents.

The table below outlines the potential impact of modifications to the 5-amino group.

| Modification of 5-Amino Group | Potential Impact on Activity | Rationale |

|---|---|---|

| Primary Amine (-NH2) | Acts as a hydrogen bond donor. | Forms key interactions with receptor binding sites. mdpi.com |

| Acetylation (-NHCOCH3) | May increase or decrease activity. | Alters hydrogen bonding capacity and introduces steric bulk. |

| Alkylation (-NHR, -NR2) | Can modulate basicity and lipophilicity. | Explores steric tolerance of the binding pocket. |

| Incorporation into a heterocycle | Can lead to novel interactions and improved properties. | Introduces new pharmacophoric features and alters physicochemical properties. |

Analysis of Positional and Steric Effects of Substituents on the Isoxazole-Thiophene Framework

For instance, the substitution pattern on the isoxazole ring itself is crucial. The biological activity of 3,5-disubstituted isoxazoles can differ significantly from their 3,4- or 4,5-disubstituted counterparts. nih.gov This is because the relative orientation of the substituents dictates how the molecule presents its pharmacophoric features to the binding site.

Steric effects also play a major role. The introduction of bulky substituents can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes with the receptor. The size and shape of the substituents on both the isoxazole and thiophene rings need to be carefully considered to achieve optimal activity. As mentioned earlier, a methyl group on the thiophene ring of a related 5-(thiophen-2-yl)isoxazole was found to be detrimental to activity, likely due to steric hindrance. nih.gov

While specific SAR studies detailing the positional and steric effects on the this compound scaffold are not extensively available, general principles of medicinal chemistry suggest that systematic exploration of these factors is essential for lead optimization.

Pharmacophore Mapping and Identification of Critical Structural Features for Biological Action

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net For the this compound class of compounds, a pharmacophore model would delineate the key structural features and their spatial relationships that are critical for binding to their biological target.

Based on the SAR discussed in the preceding sections, a hypothetical pharmacophore model for this class of compounds can be proposed. The critical features would likely include:

A hydrogen bond donor: The 5-amino group on the isoxazole ring is a prime candidate for this feature.

Aromatic/hydrophobic regions: The 5-chlorothiophene ring and the isoxazole ring itself would contribute to these interactions. The chlorine atom would enhance the hydrophobicity of the thiophene moiety.

Hydrogen bond acceptor features: The nitrogen and oxygen atoms of the isoxazole ring could act as hydrogen bond acceptors.

The spatial arrangement of these features would be defined by the rigid isoxazole-thiophene scaffold. The distance and angles between the hydrogen bond donor, the aromatic rings, and the hydrogen bond acceptors would be crucial for a productive interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) studies on related isoxazole derivatives have shown that molecular descriptors such as lipophilicity (logP), electronic parameters, and steric factors are important for predicting biological activity. researchgate.net A 3D-QSAR study would be invaluable for refining the pharmacophore model and providing a more detailed understanding of the structural requirements for activity in the this compound series.

Investigation of Biological Activities and Molecular Mechanisms of 3 5 Chlorothiophen 2 Yl Isoxazol 5 Amine Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of 3-(5-chlorothiophen-2-yl)isoxazol-5-amine analogues has revealed a broad spectrum of biological activities, ranging from antimicrobial and anticancer effects to specific enzyme inhibition and immunomodulatory properties.

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Isoxazole (B147169) derivatives, particularly those incorporating a thiophene (B33073) ring, have demonstrated notable antimicrobial properties. A study on isoxazole derivatives of thiophene revealed their potential against both bacterial and fungal strains. For instance, one of the synthesized compounds, KCG-5, which features a chloro-substituted aromatic ring, exhibited significant activity against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans e-journals.in. The enhanced efficacy of this compound is thought to be due to the chlorine substituent, which may increase its lipid solubility and thereby its ability to penetrate microbial cell membranes e-journals.in.

The general antimicrobial potential of isoxazole-containing compounds has been further substantiated in other studies. For example, isoxazoline (B3343090) derivatives have shown promising results as antimicrobial and antioxidant agents researchgate.net. Additionally, some isoxazole derivatives have been reported to possess antibacterial and antifungal properties, highlighting the versatility of this chemical scaffold in combating microbial infections researchgate.net. The introduction of a thiophene moiety to the isoxazole ring is believed to enhance its antimicrobial activity e-journals.in.

Table 1: Antimicrobial Activity of Selected Isoxazole Analogues

| Compound | Microorganism | Activity/Measurement | Reference |

| KCG-5 | Escherichia coli | Highly Active | e-journals.in |

| KCG-5 | Pseudomonas aeruginosa | Highly Active | e-journals.in |

| KCG-5 | Candida albicans | Highly Active | e-journals.in |

| Isoxazoline derivatives | Various bacteria and fungi | Antimicrobial and antioxidant activity | researchgate.net |

The isoxazole scaffold is a key component in the development of novel anticancer agents. Analogues of this compound have been investigated for their cytotoxic effects against various human cancer cell lines.

Research on 5-(thiophen-2-yl)isoxazoles has demonstrated their potential as anti-breast cancer agents. One study reported the design and synthesis of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, which showed selective cytotoxicity against the human breast cancer cell line, MCF-7 nih.gov. A specific analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), was identified as a potent anticancer agent with an IC50 value of 1.91 μM against MCF-7 cells nih.gov. Structure-activity relationship (SAR) studies indicated that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for superior activity nih.gov.

Furthermore, other isoxazole derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including colon cancer (HCT-116), liver cancer (HepG2), and cervical cancer (HeLa) nih.govekb.eg. For instance, certain isoxazole-amide analogues were found to be most active against Hep3B liver cancer cells, with IC50 values around 23 μg/ml nih.gov. Some benzoxazole derivatives have also exhibited potent anticancer activity, with one analogue containing a chlorine atom showing IC50 values in the range of 2.18–2.89 µM against a panel of human cancer cell lines nih.gov.

Table 2: Anticancer Activity of Selected Isoxazole Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

| TTI-6 | MCF-7 (Breast) | 1.91 μM | nih.gov |

| TTI-4 | MCF-7 (Breast) | 2.63 μM | nih.gov |

| Isoxazole-amide analogue 2d | Hep3B (Liver) | ~23 μg/ml | nih.gov |

| Isoxazole-amide analogue 2e | Hep3B (Liver) | ~23 μg/ml | nih.gov |

| Isoxazole-amide analogue 2d | HeLa (Cervical) | 15.48 μg/ml | nih.gov |

| Benzoxazole with chlorine | Various | 2.18–2.89 µM | nih.gov |

Analogues of this compound have been evaluated as inhibitors of various enzymes implicated in disease pathogenesis.

Histone Deacetylase (HDAC): HDAC inhibitors are a class of anticancer agents. An isosteric analogue of the natural product largazole, where the thiazole ring was replaced with an oxazole ring, demonstrated HDAC inhibitory activity nih.govnih.gov. This suggests that the isoxazole scaffold can be a valuable component in the design of novel HDAC inhibitors.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Novel benzoxazole and naphthoxazole analogues have been identified as potent cholinesterase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against AChE nih.gov. Furthermore, a series of tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds have shown significant inhibitory potential against both AChE and BChE mdpi.com.

Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors have applications as diuretics, antiglaucoma agents, and anticancer drugs. Isoxazole derivatives have been investigated as CA inhibitors. A study on five-membered heterocyclic isoxazole derivatives showed significant inhibitory action against the CA enzyme nih.gov. Specifically, benzenesulfonamide derivatives incorporating a benzo[b]thiophene moiety have demonstrated potent inhibition of human CA isozymes I, II, and IX nih.gov.

Topoisomerase II (Topo II): Topoisomerase II is a key target for anticancer drugs. Certain benzoxazole derivatives have been identified as eukaryotic DNA topoisomerase II inhibitors, with some exhibiting greater potency than the reference drug etoposide researchgate.net.

Table 3: Enzyme Inhibitory Activity of Selected Isoxazole and Related Analogues

| Compound Class/Analogue | Target Enzyme | IC50/Ki Value | Reference |

| Largazole oxazole analogue | HDACs | 0.12 µM (prodrug) | nih.gov |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | nih.gov |

| Tetrahydroquinoline-isoxazole hybrid 5n | AChE | 4.24 µM | mdpi.com |

| Tetrahydroquinoline-isoxazoline hybrid 6aa | BChE | 3.97 µM | mdpi.com |

| Isoxazole derivative AC2 | Carbonic Anhydrase | 112.3 ± 1.6 μM | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 µM | researchgate.net |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 µM | researchgate.net |

Isoxazole derivatives have been recognized for their potential to modulate the immune system and exert anti-inflammatory effects mdpi.com. The anti-inflammatory properties are often linked to the inhibition of enzymes such as cyclooxygenase (COX). Studies have shown that some isoxazole derivatives possess anti-inflammatory and analgesic properties mdpi.com. For instance, certain indolyl-isoxazolidines significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 mdpi.com. The anti-inflammatory activity of some novel isoxazole derivatives has been confirmed in vivo using the carrageenan-induced rat paw edema model .

The isoxazole scaffold is present in compounds with activity in the central nervous system. For instance, muscimol, a 3-hydroxyisoxazole, is a potent GABAA receptor agonist wikipedia.org. The investigation of isoxazole derivatives has also revealed their potential as anxiolytic agents researchgate.net. Furthermore, the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters, is a strategy for treating neurological disorders. While specific data on this compound analogues as anxiolytics is limited, the broader class of isoxazole derivatives shows promise for CNS applications.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these analogues exert their biological effects is crucial for their development as therapeutic agents. For their anticancer activity, several mechanisms have been proposed.

Studies on various isoxazole derivatives have shown that they can induce apoptosis (programmed cell death) in cancer cells researchgate.netnih.govmostwiedzy.pl. The induction of apoptosis is a key mechanism for eliminating cancerous cells. For example, a promising isoxazole derivative was found to induce apoptosis in Colo205 colon cancer cells by increasing the levels of the tumor suppressor protein p53 and altering the balance of mitochondrial proteins Bcl-2 and Bax, which in turn activates caspases semanticscholar.org.

In addition to apoptosis, some isoxazole analogues have been shown to cause cell cycle arrest nih.govnajah.eduresearchgate.net. By halting the cell cycle at specific phases, such as G2/M, these compounds can prevent the proliferation of cancer cells nih.govnajah.edu. For instance, certain isoxazole-amide analogues induced a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells nih.govnajah.edu.

The enzyme inhibitory activities discussed in section 4.1.3 also contribute to the molecular mechanisms of action. For example, the inhibition of HDACs can lead to changes in gene expression that promote cell differentiation and apoptosis. Similarly, the inhibition of topoisomerase II prevents the proper replication of DNA in cancer cells, leading to cell death nih.govmdpi.com. The inhibition of carbonic anhydrase IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, is another important anticancer mechanism mdpi.com.

Receptor Binding and Target Engagement Studies

The biological activity of a compound is often initiated by its binding to specific molecular targets, such as receptors. Studies on analogues of this compound have revealed their potential to engage with various receptors, thereby initiating a cascade of cellular events.

One significant area of investigation has been the interaction of thiophene-containing isoxazoles with the estrogen receptor alpha (ERα) , a key target in the treatment of breast cancer. nih.govrsc.org Research on a series of 5-(thiophen-2-yl)isoxazoles demonstrated their ability to inhibit ERα. The structure-activity relationship (SAR) studies highlighted that an unsubstituted thiophene ring at the 5-position of the isoxazole core was crucial for potent activity. nih.govrsc.org For instance, the compound 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) emerged as a potent anti-breast cancer agent with an IC50 value of 1.91 μM against MCF-7 cells. nih.govrsc.org

| Compound | Structure | IC50 (μM) against MCF-7 cells |

|---|---|---|

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | 1.91 |

This table summarizes the in vitro anti-cancer activity of two 5-(thiophen-2-yl)isoxazole analogues against the MCF-7 human breast cancer cell line, which is known to express ERα. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Furthermore, isoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov Quantitative structure-activity relationship (QSAR) studies on isoxazole derivatives as VEGFR2 inhibitors indicated that the presence of electron-donating groups on the benzene ring attached to the isoxazole is important for activity. nih.gov Molecular docking studies have shown that these compounds can bind to key amino acid residues in the VEGFR2 active site, such as Cys919, Asp1046, and Glu885. nih.gov

Modulation of Specific Biochemical Pathways

Beyond direct receptor binding, the biological effects of this compound analogues can be attributed to their ability to modulate specific biochemical pathways involved in disease pathogenesis.

Several isoxazole derivatives have demonstrated potent anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity against both LOX and COX-2. mdpi.com The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

In the realm of cancer therapy, isoxazole-containing compounds have been identified as Heat Shock Protein 90 (HSP90) inhibitors . HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. spandidos-publications.com Novel synthetic isoxazole derivatives have shown potent and selective inhibition of HSP90, leading to the degradation of oncogenic client proteins and subsequent induction of apoptosis in cancer cells. spandidos-publications.com

Another important pathway modulated by isoxazole derivatives is the H+/K+-ATPase pump , which is involved in gastric acid secretion. A study on 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) demonstrated its ability to inhibit this proton pump, suggesting its potential as an anti-ulcer agent. mdpi.com The study also revealed that MBO exerts its gastro-protective effects by reducing the expression of inflammatory markers such as cyclooxygenase-2 (COX-2), p-NF-κB, and TNF-α. mdpi.com

| Compound Analogue | Target Pathway/Enzyme | Observed Biological Effect |

|---|---|---|

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | COX-2 and Lipoxygenase (LOX) | Anti-inflammatory |

| Synthetic 3,4-isoxazolediamide derivatives | Heat Shock Protein 90 (HSP90) | Antiproliferative and pro-apoptotic in cancer cells |

| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | H+/K+-ATPase pump, COX-2, NF-κB, TNF-α | Anti-ulcer and anti-inflammatory |

This table provides an overview of the different biochemical pathways and enzymes that are modulated by various isoxazole analogues and the resulting biological activities.

Assessment of Anti-Biofilm Formation Capacity

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, posing a significant challenge in clinical settings. The ability of certain isoxazole analogues to inhibit biofilm formation represents a promising avenue for the development of novel anti-infective agents.

A study investigating the anti-biofilm activity of isoxazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa revealed that the introduction of a thiophene moiety can enhance this activity. nih.gov Specifically, two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were particularly effective. nih.govnih.govresearchgate.net These compounds were able to reduce the formation of biofilm-forming cells by more than 90%. nih.govresearchgate.net

The minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) are key parameters used to quantify the antimicrobial and anti-biofilm efficacy of a compound. For instance, some 1,3-oxazole derivatives, which are structurally related to isoxazoles, have shown promising activity against E. coli and C. albicans. mdpi.com

| Compound | Target Microorganism | Biofilm Reduction (%) | Minimal Inhibitory Concentration (MIC) |

|---|---|---|---|

| PUB9 | Staphylococcus aureus | >90% | Significantly lower than other derivatives |

| PUB9 | Pseudomonas aeruginosa | >90% | 125 mg/L |

| PUB10 | Staphylococcus aureus | >90% | - |

| PUB10 | Pseudomonas aeruginosa | >90% | - |

This table presents the anti-biofilm capabilities of two isoxazole derivatives, PUB9 and PUB10, against common pathogenic bacteria. The data highlights their high efficacy in preventing biofilm formation.

Computational Chemistry and in Silico Approaches for 3 5 Chlorothiophen 2 Yl Isoxazol 5 Amine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Currently, there is a lack of specific published research focusing on the quantum chemical calculations and electronic structure analysis of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine. While computational studies, including Density Functional Theory (DFT), are commonly employed to investigate the molecular conformation and electronic properties of related heterocyclic compounds, specific data for this particular molecule is not available in the reviewed scientific literature. nih.govresearchgate.netmdpi.com Such studies on analogous molecules often provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and conformational preferences.

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Properties

No specific Density Functional Theory (DFT) studies detailing the molecular conformation and electronic properties of this compound have been identified in the public domain. In principle, DFT calculations could elucidate the optimized geometry of the molecule, mapping the electron density distribution and identifying the most stable spatial arrangement of its atoms. Furthermore, these calculations would typically yield values for key electronic properties such as dipole moment and polarizability, which are crucial for understanding the molecule's behavior in electric fields and its interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the available scientific literature. Such an analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, and the resulting HOMO-LUMO gap, are fundamental in predicting a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.comrjptonline.org Reactivity descriptors including electronegativity, chemical hardness, and global softness, which can be derived from HOMO and LUMO energies, would further quantify the molecule's reactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) models that have been developed for this compound in the reviewed literature. QSAR studies are a common approach in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.commdpi.com

Development of Predictive QSAR Models for Biological Efficacy

No predictive QSAR models for the biological efficacy of this compound have been published. The development of such models would necessitate a dataset of structurally related compounds with experimentally determined biological activities. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a model capable of predicting the activity of new, untested compounds. mdpi.com

Correlation of Computed Molecular Descriptors with Observed Activities

As no QSAR models have been developed, there is no available information on the correlation of computed molecular descriptors with observed biological activities for this compound. This process would involve calculating various descriptors (e.g., steric, electronic, and hydrophobic) and identifying those that have a statistically significant correlation with the biological endpoint of interest.

Molecular Docking and Molecular Dynamics Simulations

Specific molecular docking and molecular dynamics simulation studies for this compound are not present in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. aabu.edu.joresearchgate.netresearchgate.net Molecular dynamics simulations could then be used to study the stability of the ligand-receptor complex over time. nih.gov While these techniques have been applied to similar chemical structures, the specific interactions and binding modes for this compound have not been investigated.

Prediction of Ligand-Receptor Binding Modes and Interactions

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein receptor. nih.gov This method explores various possible conformations of the ligand within the receptor's binding pocket and calculates the most energetically favorable orientation, known as the binding mode or pose.

The analysis of this predicted pose reveals specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for the ligand's affinity and selectivity. Key interactions typically identified include:

Hydrogen Bonds: These are formed between hydrogen bond donors (like the amine group on the isoxazole (B147169) ring) and acceptors (like oxygen or nitrogen atoms on amino acid residues). In studies of similar isoxazole derivatives targeting enzymes like carbonic anhydrase, hydrogen bonds with residues such as Thr199 and His119 have been observed to be critical for binding. nih.gov

Hydrophobic Interactions: The chlorothiophene and isoxazole rings are largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and phenylalanine. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the thiophene (B33073) and isoxazole rings allows for pi-pi stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and histidine.

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and propose modifications to enhance its binding affinity and specificity.

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Isoxazole Derivative | Carbonic Anhydrase (CA) | Thr199, His119 | Hydrogen Bond | nih.gov |

| Isoxazole Derivative | Carbonic Anhydrase (CA) | Leu198, Trp209, Val143 | Hydrophobic | nih.gov |

| Chlorothiophene Chalcone (B49325) | MDM2 | - | Hydrophobic, van der Waals | arabjchem.org |

| Thiophene-based Oxadiazole | Cyclin-dependent kinase 2 (CDK-2) | - | Hydrogen Bond, Hydrophobic | researchgate.net |

Evaluation of Binding Affinities and Stability of Protein-Ligand Complexes

Beyond predicting the binding mode, computational methods are used to quantify the strength of the ligand-receptor interaction, commonly expressed as binding affinity. A lower binding energy value typically indicates a more potent inhibitor. Docking programs provide a "docking score" or an estimated free energy of binding (ΔG), usually in kcal/mol, which allows for the ranking of different compounds. nih.gov For instance, studies on chlorothiophene-based chalcones targeting anti-apoptotic proteins like MDM2 and Bcl-2 reported binding energy values ranging from -6.2 to -6.6 kcal/mol. arabjchem.org In other research, certain isoxazole derivatives achieved more potent binding affinities, with docking scores recorded as low as -9.5 kcal/mol and -15.07 kcal/mol against their respective targets. nih.govukaazpublications.com

While molecular docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of the ligand and protein atoms over time (typically nanoseconds), providing insights into the stability of the protein-ligand complex. These simulations can confirm whether the key interactions predicted by docking are maintained over time and help calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govarabjchem.org

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| Isoxazole Derivative (AC2) | Carbonic Anhydrase | -15.07 | Molecular Docking | nih.gov |

| Isoxazole Derivative | VEGFR2 | -9.5 | Molecular Docking | ukaazpublications.com |

| Chlorothiophene Chalcone (C4) | MDM2 | -6.2 | Molecular Docking | arabjchem.org |

| Chlorothiophene Chalcone (C6) | MDM2 | -6.6 | Molecular Docking | arabjchem.org |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivative | CDK-2 | -10.65 | Molecular Docking | researchgate.net |

In Silico ADME Prediction and Pharmacokinetic Modeling

A compound's therapeutic potential depends not only on its interaction with a target but also on its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are vital for early-stage assessment of a molecule's drug-likeness. researchgate.netafricaresearchconnects.com These tools use computational models to estimate how a compound like this compound would behave in the body.

Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters

Various molecular descriptors are calculated to predict a compound's ADME profile. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps evaluate the potential for oral bioavailability. Commonly used in silico tools like SwissADME and pkCSM analyze a compound's structure to predict parameters such as: researchgate.netmdpi.com

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate how well the compound would be absorbed from the gut into the bloodstream. mdpi.com

Distribution: Predictions include plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution, which indicate where the compound is likely to travel within the body. researchgate.net

Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4). Predicting CYP inhibition is crucial to avoid potential drug-drug interactions. mdpi.compensoft.net

Excretion: Parameters related to renal clearance and total clearance are estimated.

| Property | Predicted Value/Classification | Significance | Source |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule | researchgate.net |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule | ukaazpublications.com |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule | ukaazpublications.com |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule | ukaazpublications.com |

| Gastrointestinal Absorption | High | Good oral absorption potential | mdpi.com |

| BBB Permeant | Yes/No | Indicates potential for CNS activity | researchgate.net |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions | mdpi.com |

| P-glycoprotein Substrate | No | Lower risk of efflux from target cells | researchgate.net |

Computational Approaches for Early Pharmacokinetic Profile Assessment

The individual ADME parameters are integrated to build a holistic, early-stage assessment of a compound's likely pharmacokinetic profile. africaresearchconnects.com This in silico profiling allows medicinal chemists to identify potential liabilities early in the drug discovery pipeline. For example, a compound predicted to have high binding affinity but poor gastrointestinal absorption might be deprioritized or chemically modified to improve its absorption. mdpi.com

Computational models can generate a "bioavailability radar" or similar graphical representations that provide a quick visual assessment of a compound's drug-likeness across multiple parameters (e.g., lipophilicity, size, polarity, solubility). researchgate.net By using these predictive models, large virtual libraries of compounds can be screened efficiently, ensuring that the resources for chemical synthesis and experimental testing are focused on candidates with the most promising combination of high target potency and favorable pharmacokinetics. pensoft.net This early assessment is a cornerstone of modern, computationally driven drug design, enabling a more streamlined and successful path toward developing new medicines. aabu.edu.jo

Future Directions and Advanced Research Perspectives for 3 5 Chlorothiophen 2 Yl Isoxazol 5 Amine

Rational Design and Synthesis of Next-Generation Isoxazole-Thiophene Hybrid Compounds

The foundational structure of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine serves as a template for the rational design of new, more potent, and selective molecules. rsc.org Future synthetic strategies will focus on creating a diverse library of analogues by modifying key positions on both the chlorothiophene and isoxazole (B147169) rings.

Key areas for synthetic exploration include:

Substitution on the Amine Group: The primary amine at the 5-position of the isoxazole ring is a prime site for derivatization. Acylation, alkylation, and arylation can introduce a variety of functional groups, potentially modulating the compound's pharmacokinetic properties and target interactions.

Modification of the Chlorothiophene Ring: The chlorine atom can be replaced with other halogens or functional groups to fine-tune electronic properties and binding affinities. Additionally, substitution at other positions of the thiophene (B33073) ring could lead to novel structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing the thiophene or isoxazole rings with other bioisosteric heterocycles (e.g., thiazole, furan, pyrazole) could yield compounds with improved metabolic stability or novel biological activities. nih.gov

Computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts. rsc.org By predicting the binding of virtual compounds to specific biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired activity. This approach streamlines the discovery process, making it more efficient and cost-effective.

Table 1: Potential Synthetic Modifications and Their Rationale

| Modification Site | Proposed Reaction | Rationale |

| Isoxazole C5-Amine | Acylation with various acid chlorides/anhydrides | Introduce diverse substituents to explore SAR and modulate physicochemical properties. |

| Thiophene C5-Chloride | Suzuki or Stille coupling | Introduce aryl or heteroaryl groups to enhance target binding affinity and selectivity. |

| Isoxazole Ring | Ring-opening and re-cyclization | Create novel heterocyclic scaffolds with different geometric and electronic features. |

| Thiophene Sulfur | Oxidation to sulfoxide (B87167) or sulfone | Alter the electronic nature and hydrogen bonding capacity of the thiophene ring. |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. unimi.itnih.gov Consequently, drugs that can simultaneously modulate several targets—a concept known as polypharmacology—may offer superior efficacy compared to single-target agents. unimi.itnih.gov The isoxazole-thiophene scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). nih.gov

Future research will focus on intentionally designing derivatives of this compound that interact with multiple, disease-relevant targets. nih.gov This can be achieved through molecular hybridization, where pharmacophoric elements from known ligands for different targets are combined into a single molecule. unimi.it For instance, by incorporating moieties known to inhibit specific kinases and also interact with G-protein coupled receptors, a single compound could address multiple signaling pathways involved in a particular cancer.

Identifying the polypharmacological profile of this compound and its analogues will involve a combination of computational screening against large target databases and experimental validation through broad-panel enzymatic and cellular assays. nih.gov This strategy aims to uncover both desired multi-target activities and potential off-target effects early in the drug discovery process. wiley.com The ultimate goal is to develop MTDLs with an optimized efficacy and safety profile for treating complex, multifactorial diseases. nih.gov

Integration of Advanced Omics Technologies in Preclinical Investigations

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future preclinical studies will increasingly rely on advanced "omics" technologies. fraunhofer.deresearchgate.net These high-throughput methods provide a global view of molecular changes within cells or organisms following compound treatment.

Key Omics applications include:

Genomics and Transcriptomics: To identify changes in gene expression patterns, revealing the cellular pathways modulated by the compound.

Proteomics: To analyze alterations in protein levels and post-translational modifications, offering insights into the compound's mechanism of action and identifying direct protein targets.

Metabolomics: To profile changes in endogenous metabolites, providing a functional readout of the compound's impact on cellular metabolism.

By integrating data from these different omics layers (a multi-omics approach), researchers can construct detailed molecular maps of the compound's effects, identify biomarkers for efficacy, and predict potential toxicities. fraunhofer.defrontiersin.org This systems-level understanding is crucial for advancing promising candidates into clinical development and for patient stratification in future trials. fraunhofer.de

Development of Research Tools for Enhanced Biological Probes and Mechanistic Studies

Beyond its therapeutic potential, this compound can serve as a scaffold for the development of sophisticated research tools. By chemically modifying the core structure, it can be converted into biological probes to investigate cellular processes with high precision.

One promising avenue is the creation of fluorescent probes. By attaching a fluorophore to the molecule, researchers can visualize its distribution within living cells and tissues using advanced microscopy techniques. nih.govmdpi.comnih.gov Such probes are invaluable for studying drug-target engagement in real-time and understanding the subcellular localization of the compound.

Furthermore, the scaffold can be used to design affinity-based probes for target identification. By immobilizing a derivative onto a solid support, it can be used to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry. This approach is powerful for discovering novel targets and elucidating the compound's mechanism of action. The development of these specialized probes will not only advance our understanding of the biology of this compound but also provide versatile tools for broader chemical biology research.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine, and what key reaction parameters influence yield?

- Methodological Answer : A widely used approach involves coupling reactions between chlorothiophene derivatives and isoxazole precursors. For example, amide bond formation using 3-(5-chlorothiophen-2-yl)propanoic acid with amines under activation by 1-propanephosphonic acid cyclic anhydride (T3P) and N-ethyl-N,N-diisopropylamine (DIPEA) in DMF at 20°C achieves moderate yields (~58%) . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios of coupling reagents, and reaction temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- 1H-NMR : Prioritize signals for aromatic protons in the thiophene (δ ~6.5–7.5 ppm) and isoxazole (δ ~8.0–8.5 ppm) rings. For example, in related compounds, the isoxazole C-H proton appears at δ 8.2 ppm .

- IR Spectroscopy : Look for N-H stretching (~3445 cm⁻¹) and C-O/C-N vibrations (~1203–1298 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 228.03 for C₇H₆ClN₂OS) and fragmentation patterns to validate purity.

Q. What in vitro screening protocols are typically employed to evaluate the biological activity of isoxazole-amine derivatives like this compound?

- Methodological Answer : Standard protocols include:

- Anticancer assays : MTT or SRB tests using cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antioxidant activity : DPPH radical scavenging assays with comparative analysis against controls like ascorbic acid .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can chiral catalysts be optimized in the enantioselective synthesis of this compound derivatives to achieve high enantiomeric excess?

- Methodological Answer : Chiral spirocyclic phosphoric acids (e.g., TRIP) are effective catalysts for enantioselective synthesis. In related isoxazole-amine derivatives, optimizing catalyst loading (5–10 mol%), solvent (toluene or dichloroethane), and temperature (0–25°C) yields enantiomeric excess (ee) values of 80–86% . Computational modeling (DFT) can predict transition-state geometries to guide catalyst design.

Q. What strategies are recommended for resolving contradictory data in pharmacological studies involving this compound, particularly regarding dose-dependent effects across different cell lines?

- Methodological Answer :

- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 μM) and use nonlinear regression models (e.g., Hill equation) to assess potency variations .

- Cell-line specificity : Compare results across multiple lines (e.g., cancer vs. normal cells) to identify selectivity mechanisms .

- Molecular docking : Perform docking studies with target proteins (e.g., kinases) to rationalize activity differences. For example, derivatives with electron-withdrawing substituents show enhanced binding affinity in docking simulations .

Q. How should researchers approach crystallographic refinement of this compound derivatives when encountering disordered solvent molecules or twinning phenomena?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. For disordered solvents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.